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molecular formula C9H12Cl2O2 B108998 Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate CAS No. 61898-95-1

Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

Cat. No. B108998
M. Wt: 223.09 g/mol
InChI Key: QJOOIMSFFIUFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04113968

Procedure details

0.4 Part of metallic sodium was dissolved in 30 parts of anhydrous methanol, and 2.7 parts of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate prepared in the same manner as in Example 3 was added to the solution. The mixture was agitated for 2 hours under reflux of methanol. The liquid reaction mixture was cooled with ice water and neutralized with hydrogen chloride-saturated methanol. The precipitated solids were removed by filtration, and the filtrate was concentrated until the volume was reduced to 1/10. The concentrate was diluted with diethyl ether, washed with water and dried. Then, the solvent was removed by distillation, and the residue was subjected to distillation under reduced pressure to obtain 2.0 parts of methyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate having a boiling point of 68° - 70° C. under 0.2 mm Hg. The yield was 90 %. the cis : trans ratio of the product determined by gas chromatography was 22 : 78.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Cl.[CH3:3][C:4]([CH3:17])([CH:11](Cl)[CH:12]=[C:13]([Cl:15])[Cl:14])[CH2:5][C:6]([O:8][CH2:9]C)=[O:7]>CO>[CH3:3][C:4]1([CH3:17])[CH:11]([CH:12]=[C:13]([Cl:15])[Cl:14])[CH:5]1[C:6]([O:8][CH3:9])=[O:7] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)OCC)(C(C=C(Cl)Cl)Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was agitated for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the same manner as in Example 3
ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
The precipitated solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated until the volume
ADDITION
Type
ADDITION
Details
The concentrate was diluted with diethyl ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(C(C1C=C(Cl)Cl)C(=O)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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